molecular formula C15H10FNO3 B6376934 2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261889-80-8

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376934
CAS RN: 1261889-80-8
M. Wt: 271.24 g/mol
InChI Key: NMUYBICTBDWMFT-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2-C5F4MCP) is a phenolic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a white, crystalline solid with a melting point of 134-136°C. 2-C5F4MCP is soluble in water, ethanol, and methylene chloride. It is also a useful reagent for organic synthesis and has a wide range of applications in biological research.

Scientific Research Applications

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a reagent for the synthesis of novel compounds, such as amino acids and peptides. Additionally, 2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of various drug candidates, such as anti-inflammatory and anti-cancer agents.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed to act as an electron donor, allowing for the formation of covalent bonds between molecules. Additionally, it may act as a catalyst, facilitating the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it has been shown to be non-toxic in animal studies and has been used in the synthesis of a variety of compounds, including drugs, that may have therapeutic applications.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, stable, and easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it can be difficult to purify, and the reaction conditions must be carefully controlled.

Future Directions

There are a variety of potential future directions for the use of 2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%. It could be used to synthesize new compounds, such as polymers and heterocyclic compounds. It could also be used in the synthesis of novel drugs, such as anti-inflammatory and anti-cancer agents. Additionally, it could be used to study the mechanism of action of various compounds and to develop new methods of synthesis. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from 2-cyano-5-chloro-4-methoxycarbonylphenyl phenol (2-C5Cl4MCP) and 2-fluoro-4-methoxycarbonylphenyl bromide (2-F4MCPBr). The reaction involves the nucleophilic addition of the bromide to the chloro compound in the presence of a base, such as sodium bicarbonate. The resulting product is then purified by recrystallization.

properties

IUPAC Name

methyl 4-(4-cyano-3-hydroxyphenyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)10-4-5-12(13(16)6-10)9-2-3-11(8-17)14(18)7-9/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUYBICTBDWMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684926
Record name Methyl 4'-cyano-2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol

CAS RN

1261889-80-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-cyano-2-fluoro-3′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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